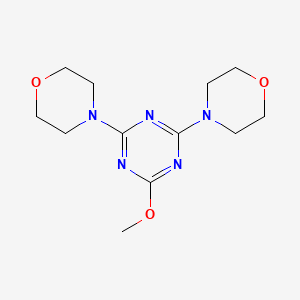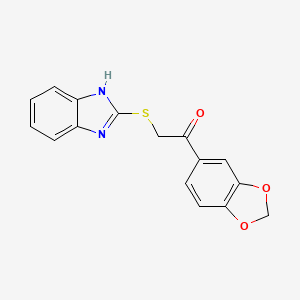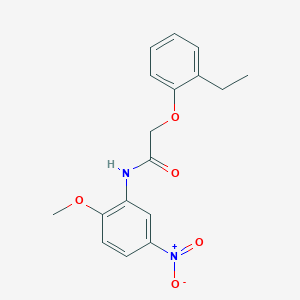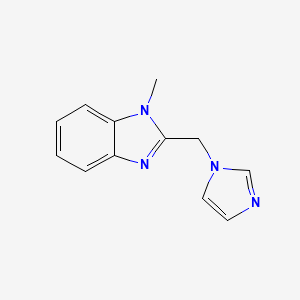
2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a heterocyclic compound that belongs to the triazine family It is characterized by the presence of a triazine ring substituted with methoxy and morpholinyl groups
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the reaction of cyanuric chloride with morpholine and methanol. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholinyl and methoxy groups. The reaction conditions generally include:
Temperature: 0-5°C initially, followed by room temperature.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalyst: Base catalysts such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants.
Continuous flow systems: To ensure efficient mixing and reaction completion.
Purification: Techniques such as crystallization or chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The morpholinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated triazine derivatives.
Substitution: Formation of substituted triazine compounds with different functional groups.
科学的研究の応用
2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 2-METHOXY-4,6-DIMETHYL-1,3,5-TRIAZINE
- 2-METHOXY-4,6-DIETHYL-1,3,5-TRIAZINE
- 2-METHOXY-4,6-DIPHENYL-1,3,5-TRIAZINE
Uniqueness
2-METHOXY-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to the presence of morpholinyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-18-12-14-10(16-2-6-19-7-3-16)13-11(15-12)17-4-8-20-9-5-17/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMAZBJGXCHEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[(4-FLUOROPHENOXY)METHYL]-1,3-OXAZOL-4-YL CYANIDE](/img/structure/B5534986.png)

![2,8-dimethyl-4-{[4-(tetrahydro-2-furanylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5534996.png)
![3-[2-(ethylamino)phenyl]-1H-quinoxalin-2-one](/img/structure/B5535003.png)
![6,8,9-trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5535010.png)
![ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5535018.png)
![(3S*,4R*)-3-{[(dimethylamino)sulfonyl]amino}-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide](/img/structure/B5535041.png)
![ethyl 4-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5535048.png)
![{2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5535058.png)
![N-(3,4-difluorobenzyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535065.png)

![2,7-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5535079.png)
![N-(2-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5535089.png)
